![molecular formula C9H11NO B1293425 3-(Dimethylamino)benzaldehyde CAS No. 619-22-7](/img/structure/B1293425.png)
3-(Dimethylamino)benzaldehyde
Overview
Description
3-(Dimethylamino)benzaldehyde is an organic compound with the molecular formula C9H11NO. It has an average mass of 149.190 Da and a monoisotopic mass of 149.084061 Da . This compound is used for research and development purposes .
Synthesis Analysis
While specific synthesis methods for 3-(Dimethylamino)benzaldehyde were not found in the search results, it’s worth noting that aldehydes, in general, can undergo a wide variety of chemical reactions, including polymerization. Their combination with other types of molecules produces aldehyde condensation polymers, which have been used in plastics and other materials .Molecular Structure Analysis
The molecular structure of 3-(Dimethylamino)benzaldehyde consists of a benzene ring substituted with a dimethylamino group and an aldehyde group . The carbonyl group in the aldehyde moiety makes the carbon-oxygen double bond highly polar, which allows the compound to undergo addition reactions, often followed by the loss of a water molecule .Physical And Chemical Properties Analysis
3-(Dimethylamino)benzaldehyde has a molecular weight of 149.19 . It is advised to store this compound under inert gas (nitrogen or Argon) at 2-8°C . It has a density of 1.072±0.06 g/cm3 .Scientific Research Applications
Chemical Analysis
“3-(Dimethylamino)benzaldehyde” is often used in chemical analysis. For instance, it has been used in the spectrophotometric determination of three quinolones (ciprofloxacin, sparfloxacin and perfloxacin) using Ce (IV) with determination of excess oxidant by a reddish-brown colour formation .
Mercury Detection
This compound has been used in the development of a flow injection analysis (FIA) method for the determination of mercury (II). A thiosemicarbazone-based coated wire electrode (CWE) was developed for this purpose .
Chemical Synthesis
“3-(Dimethylamino)benzaldehyde” is a useful reagent in the synthesis of various organic compounds. It’s often used in the preparation of other chemicals .
Biological Research
In biological research, this compound is used in various protocols and experiments. It’s often used in life science research solutions .
Environmental Monitoring
Due to its ability to react with certain metals, “3-(Dimethylamino)benzaldehyde” can be used in environmental monitoring. For example, it can be used to detect mercury (II) in environmental water samples .
Industrial Applications
In industrial applications, “3-(Dimethylamino)benzaldehyde” is used in the production of other chemicals. It’s often used in the manufacturing of pharmaceuticals and other chemical products .
Mechanism of Action
Target of Action
3-(Dimethylamino)benzaldehyde is an organic compound that has been found to target cellular antioxidation systems . It disrupts these systems, which are crucial for maintaining the redox balance within cells .
Mode of Action
The compound interacts with its targets by acting as a redox-active agent . This means it can accept or donate electrons, thereby disrupting the redox balance within cells. This disruption can lead to oxidative stress, which can inhibit the growth of certain organisms like fungi .
Biochemical Pathways
The affected pathways primarily involve the cellular antioxidation systems. These systems include various enzymes such as superoxide dismutases and glutathione reductase, which work to neutralize harmful free radicals in the cell . By disrupting these systems, 3-(Dimethylamino)benzaldehyde can cause an accumulation of these free radicals, leading to oxidative stress and potential cell damage.
Result of Action
The primary result of the action of 3-(Dimethylamino)benzaldehyde is the disruption of cellular antioxidation systems, leading to oxidative stress . This can inhibit the growth of certain organisms, making the compound potentially useful as an antifungal agent .
Action Environment
The action of 3-(Dimethylamino)benzaldehyde can be influenced by various environmental factors. For instance, the presence of other redox-active compounds could potentially affect its efficacy. Additionally, factors such as temperature and pH could influence its stability .
Safety and Hazards
When handling 3-(Dimethylamino)benzaldehyde, it’s important to avoid dust formation and breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion, do not induce vomiting and seek medical attention immediately .
Future Directions
While specific future directions for 3-(Dimethylamino)benzaldehyde were not found in the search results, a review paper on para-Dimethylaminobenzaldehyde suggests that this class of compounds will be more relevant in years to come in various fields such as microbiology, chemical pathology, organic synthesis, pharmaceutical, and analytical chemistry .
properties
IUPAC Name |
3-(dimethylamino)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-10(2)9-5-3-4-8(6-9)7-11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJQTKBVPNTQLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40275093 | |
Record name | 3-(dimethylamino)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40275093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)benzaldehyde | |
CAS RN |
619-22-7 | |
Record name | 3-(Dimethylamino)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=619-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(dimethylamino)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40275093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.